Ethyl 5-acetoxyoctanoate
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Overview
Description
Ethyl 5-acetoxyoctanoate is an organic compound with the molecular formula C12H22O4This compound is characterized by its clear, colorless to yellow liquid form and a strong musky fruity aroma .
Preparation Methods
Ethyl 5-acetoxyoctanoate can be synthesized through various methods. One common synthetic route involves the esterification of 5-hydroxyoctanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5-acetoxyoctanoate undergoes several types of chemical reactions, including:
Scientific Research Applications
Ethyl 5-acetoxyoctanoate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 5-acetoxyoctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of active metabolites . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-acetoxyoctanoate can be compared with other similar compounds such as:
Ethyl octanoate: Similar in structure but lacks the acetoxy group, resulting in different chemical properties and applications.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and uses.
Ethyl 5-hydroxyoctanoate: Similar but with a hydroxyl group instead of an acetoxy group, leading to different chemical behavior and applications.
Properties
CAS No. |
35234-25-4 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 5-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-4-7-11(16-10(3)13)8-6-9-12(14)15-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
PZSMEJQENCSIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(=O)OCC)OC(=O)C |
density |
0.976-0.982 (20°) |
physical_description |
Clear colourless to yellow liquid; Strong musky fruity aroma |
solubility |
Soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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